molecular formula C17H15N3O3S B2882573 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421501-63-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2882573
CAS RN: 1421501-63-4
M. Wt: 341.39
InChI Key: REWOOZUGDGYZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Studies have shown that compounds related to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit promising antibacterial and antifungal activities. For example, novel Schiff bases derived from 2-aminobenzothiazole nuclei displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017). Similarly, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives were synthesized and screened for antifungal activity, showing potential as antifungal agents (Narayana et al., 2004).

Anticancer Research

The exploration of related compounds in cancer research has also yielded promising results. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against several human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tiwari et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(10-2-4-16-11(7-10)5-6-23-16)9-18-17(22)12-1-3-13-14(8-12)20-24-19-13/h1-4,7-8,15,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWOOZUGDGYZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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